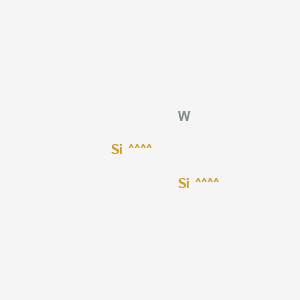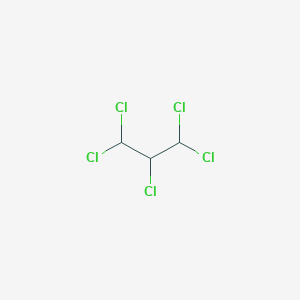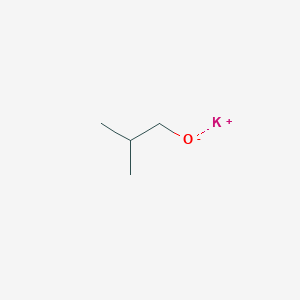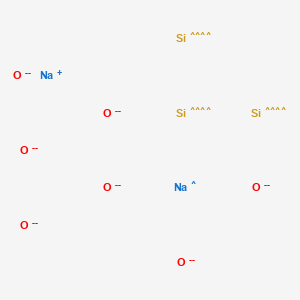
タングステンシリサイド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tungsten silicide is a compound composed of tungsten and silicon, typically represented by the chemical formula WSi(_2). It is a refractory ceramic material known for its high melting point, low electrical resistivity, and excellent thermal stability. These properties make tungsten silicide an attractive material for various high-temperature and high-stress applications, particularly in the field of microelectronics.
科学的研究の応用
Tungsten silicide has a wide range of applications in scientific research and industry:
Microelectronics: Used as a contact material in integrated circuits due to its low resistivity and high thermal stability.
Protective Coatings: Applied as a protective coating on tungsten-based alloys to enhance oxidation resistance.
Aerospace Industry: Utilized in high-temperature applications due to its excellent thermal stability and resistance to oxidation.
Cutting Tools: Incorporated into cutting tools to improve their durability and performance under extreme conditions.
作用機序
- Its primary role is to enhance conductivity and improve signal speed when used as a shunt over polysilicon lines .
- The compound forms a conductive layer that facilitates electron flow, enhancing electrical performance .
Target of Action
Mode of Action
Result of Action
Action Environment
準備方法
Synthetic Routes and Reaction Conditions: Tungsten silicide can be synthesized through several methods, including:
Chemical Vapor Deposition (CVD): This method involves the reaction of tungsten hexafluoride (WF(_6)) with silane (SiH(_4)) or silicon at high temperatures.
Solid-State Reaction: This involves the direct reaction of tungsten and silicon powders at high temperatures, typically above 1250°C.
Ion-Beam Mixing: A tungsten film is deposited on a silicon substrate, followed by ion implantation and rapid thermal annealing to form a smooth tungsten silicide layer.
Industrial Production Methods: In industrial settings, tungsten silicide is often produced using the CVD method due to its ability to create uniform thin films essential for microelectronic applications. The process involves the reduction of tungsten hexafluoride with hydrogen or silane, followed by deposition on a silicon wafer .
Types of Reactions:
Oxidation: Tungsten silicide can undergo oxidation at high temperatures, forming a protective layer of silicon dioxide (SiO(_2)) and tungsten trioxide (WO(_3)).
Common Reagents and Conditions:
Oxidation: Typically occurs at temperatures above 450°C in the presence of oxygen or air.
Reduction: Hydrogen gas is commonly used as a reducing agent at temperatures above 700°C.
Major Products:
Oxidation: Silicon dioxide (SiO(_2)) and tungsten trioxide (WO(_3)).
Reduction: Tungsten (W) and silicon (Si).
類似化合物との比較
Molybdenum Silicide (MoSi(_2)): Similar to tungsten silicide, molybdenum silicide is used in high-temperature applications due to its excellent thermal stability and oxidation resistance.
Titanium Silicide (TiSi(_2)): Known for its low resistivity and high thermal stability, titanium silicide is commonly used in microelectronics as a contact material.
Cobalt Silicide (CoSi(_2)): Used in complementary metal-oxide-semiconductor (CMOS) technology to reduce the resistance of gate and source/drain regions.
Uniqueness of Tungsten Silicide: Tungsten silicide stands out due to its higher melting point and superior oxidation resistance compared to other silicides. Its ability to form stable, low-resistivity contacts makes it particularly valuable in the microelectronics industry .
特性
CAS番号 |
12039-88-2 |
|---|---|
分子式 |
Si2W |
分子量 |
240.01 g/mol |
InChI |
InChI=1S/2Si.W |
InChIキー |
WQJQOUPTWCFRMM-UHFFFAOYSA-N |
SMILES |
[Si].[Si].[W] |
正規SMILES |
[Si]#[W]#[Si] |
Key on ui other cas no. |
12039-88-2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![[4-(2-cyanoethyl)phenyl] N-methylcarbamate](/img/structure/B75908.png)

![6-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole](/img/structure/B75912.png)






![(E)-4-[(2,5-Dioxocyclopentyl)amino]-4-oxo-2-butenoic acid methyl ester](/img/structure/B75926.png)
